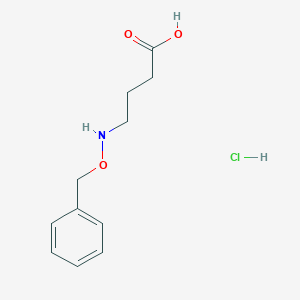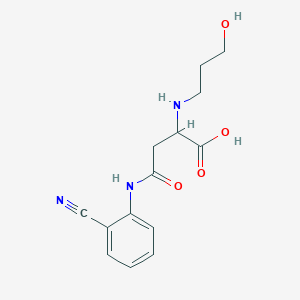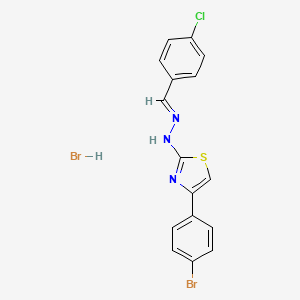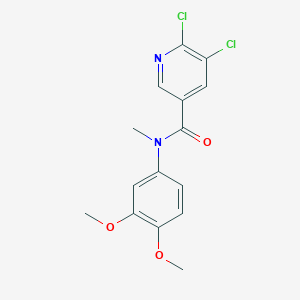![molecular formula C13H23N3O2 B2419524 Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-98-9](/img/structure/B2419524.png)
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate, also known as EPMC, is a chemical compound that has gained significant importance in scientific research. EPMC is a pyrazole derivative that has been synthesized through various methods, including the Mannich reaction and the Biginelli reaction. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound has also been shown to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. This compound also has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
There are several future directions for the study of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to explore the potential of this compound as a treatment for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. Additionally, future studies could focus on optimizing the synthesis of this compound and developing more efficient methods for its production.
Méthodes De Synthèse
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be synthesized through various methods, including the Mannich reaction and the Biginelli reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. In the case of this compound, the amine used is ethyl(propyl)amine, the aldehyde is formaldehyde, and the ketone is ethyl pyruvate. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form a dihydropyrimidine. This compound can be synthesized through the Biginelli reaction by using ethyl acetoacetate, urea, and ethyl(propyl)amine.
Applications De Recherche Scientifique
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-5-8-16(6-2)10-12-11(9-15(4)14-12)13(17)18-7-3/h9H,5-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJPPBZRJLPUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=NN(C=C1C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)

![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)

![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)
![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
